3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one
Description
3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative featuring a substituted phenylamino group at the 3-position of the cyclohexenone ring. This compound is synthesized via rhodium-catalyzed 1,4-conjugate addition of 4-bromo-2-fluorobenzeneboronic acid (48) to 2-cyclohexenone (49), as detailed in studies exploring iridium pincer complex-mediated transfer dehydrogenation . Its structure combines halogenated aromatic (4-bromo-2-fluorophenyl) and cyclic enone motifs, making it a candidate for catalytic and medicinal chemistry research.
Properties
IUPAC Name |
3-(4-bromo-2-fluoroanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFNO/c13-8-4-5-12(11(14)6-8)15-9-2-1-3-10(16)7-9/h4-7,15H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRHBBGDXLBNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Solvent-Free Synthesis Using Sodium Bisulfate Catalyst
A highly effective and green synthetic route to cyclohex-2-enone derivatives, including amino-substituted variants, involves a microwave-assisted solvent-free reaction catalyzed by sodium bisulfate (NaHSO4). This method has been demonstrated for analogous compounds such as 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone, which shares the cyclohex-2-enone core and aniline substitution pattern relevant to 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one.
- Reactants: A substituted aniline (e.g., 4-bromo-2-fluoroaniline) and a dicarbonyl compound such as 5,5-dimethylcyclohexane-1,3-dione.
- Catalyst: Sodium bisulfate supported on silica (NaHSO4-SiO2), which is reusable and environmentally benign.
- Conditions: Microwave irradiation at 260 W for 3–10 minutes under solvent-free conditions.
- Advantages: Rapid reaction time, high yield (~70% for related compounds), minimal waste, and catalyst recyclability (up to five cycles without significant loss of activity).
- Characterization: Products confirmed by IR, ^1H NMR, ^13C NMR, and mass spectrometry.
$$
\text{Substituted aniline} + \text{cyclohexane-1,3-dione} \xrightarrow[\text{MW}]{\text{NaHSO}4\text{-SiO}2} \text{3-(substituted phenylamino)cyclohex-2-en-1-one}
$$
Table 1: Microwave-Assisted Synthesis Data for Cyclohexenone Derivatives
| Parameter | Value/Condition | Notes |
|---|---|---|
| Catalyst | NaHSO4-SiO2 | Reusable up to 5 cycles |
| Microwave Power | 260 W | Domestic microwave oven used |
| Reaction Time | 3–10 minutes | Fast and efficient |
| Yield | ~70% | Comparable for substituted derivatives |
| Solvent | None (solvent-free) | Green chemistry approach |
| Characterization Methods | IR, ^1H NMR, ^13C NMR, MS | Confirmed product structure |
This method is particularly suitable for synthesizing this compound by replacing the phenyl group with 4-bromo-2-fluorophenyl in the aniline component.
Conventional Schiff Base Condensation and Subsequent Cyclization
The classical approach to preparing cyclohex-2-enone derivatives with an amino substituent involves Schiff base formation between a substituted aniline and a 1,3-diketone (e.g., cyclohexane-1,3-dione), followed by cyclization under acidic or catalytic conditions.
- Reactants: 4-Bromo-2-fluoroaniline and cyclohexane-1,3-dione.
- Conditions: Typically reflux in ethanol or other suitable solvents with acid catalysts (e.g., p-toluenesulfonic acid).
- Reaction Time: Several hours to completion.
- Isolation: Precipitation or extraction followed by purification.
- Limitations: Longer reaction times, use of solvents, and sometimes lower yields compared to microwave methods.
This method is less favored due to environmental concerns but remains a valid synthetic route in the absence of microwave facilities.
Halogenation and Functional Group Manipulation of Preformed Cyclohexenone Derivatives
In some cases, the bromo and fluoro substituents on the phenyl ring are introduced via electrophilic aromatic substitution or halogenation of preformed amino-cyclohexenone derivatives.
- Starting Material: 3-(phenylamino)cyclohex-2-en-1-one.
- Halogenation Reagents: N-bromosuccinimide (NBS) for bromination; fluorination reagents as needed.
- Conditions: Low temperature (-78°C to room temperature), inert atmosphere (N2).
- Workup: Quenching with sodium bisulfite, extraction, and purification.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Microwave-Assisted NaHSO4 Catalyst | Solvent-free, rapid (3-10 min), reusable catalyst | Eco-friendly, high yield, fast | Requires microwave equipment |
| Conventional Schiff Base Condensation | Reflux with acid catalyst in solvent | Established method | Longer reaction time, solvent use |
| Post-synthesis Halogenation | Halogenation of preformed amino-cyclohexenone | Precise halogen introduction | Additional steps, low temp needed |
Research Findings and Analysis
- The microwave-assisted synthesis using sodium bisulfate catalyst is confirmed as a highly efficient and green method for synthesizing cyclohex-2-enone amino derivatives.
- The catalyst NaHSO4-SiO2 shows excellent reusability, maintaining catalytic activity over multiple cycles, which enhances the economic and environmental profile of the synthesis.
- Structural confirmation via spectroscopic methods (IR, NMR, MS) ensures the reliability of the synthetic route.
- Halogenated anilines such as 4-bromo-2-fluoroaniline can be directly used in these reactions, facilitating the preparation of this compound without additional halogenation steps.
- Alternative methods involving stepwise halogenation post-cyclohexenone formation are more complex but allow for functional group diversity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one has been explored for its potential therapeutic properties:
- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in antibiotic development.
- Anticancer Properties: Research indicates potential anticancer activity, as compounds with similar structures have shown efficacy against various cancer cell lines.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Precursor for Complex Molecules: Its unique structure allows it to act as a precursor in the synthesis of more complex organic compounds, which can be utilized in pharmaceuticals and agrochemicals .
- Reactivity: The presence of halogen substituents (bromo and fluoro) enables various substitution reactions, expanding its utility in synthetic pathways .
Materials Science
In materials science, the compound is being studied for its potential applications:
- Specialty Chemicals Production: It can be utilized in the production of specialty chemicals that require specific functional groups for enhanced performance in industrial applications .
Case Studies
Several studies have highlighted the significance of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Anticancer Research : In vitro studies have shown that compounds similar to this compound inhibited the proliferation of certain cancer cell lines, suggesting a pathway for further drug development targeting specific cancer types.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituents on the phenylamino group and cyclohexenone ring significantly influence properties such as melting points, solubility, and reactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Cyclohexenone Derivatives
*Calculated based on molecular formula C₁₂H₁₀BrFNO.
Key Observations:
Halogen Effects: The 4-bromo-2-fluorophenyl group in the target compound introduces steric bulk and electronic effects due to halogen electronegativity. Compared to analogs like 3-[(4-chlorophenyl)amino]cyclohex-2-en-1-one , bromine’s larger atomic radius may enhance lipophilicity, impacting membrane permeability in biological studies.
Thio/Seleno Derivatives: Compounds like 9e incorporate sulfur/selenium, which can enhance redox activity or metal coordination. For example, 9e’s phenylthio group contributes to its higher molecular weight (426.73 g/mol) and distinct melting point (152–154°C).
Structural and Crystallographic Insights
- Crystal Packing: The dihedral angle between aromatic rings in analogs like ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate ranges from 76.4° to 81.0°, suggesting non-planar conformations that influence intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
- Electron-Withdrawing Groups : The trifluoromethoxy group in may enhance metabolic stability compared to halogens like bromine or chlorine, a critical factor in drug design.
Biological Activity
3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one is a synthetic compound with the molecular formula C₁₂H₁₁BrFNO and a molecular weight of 284.13 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.
The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoroaniline with cyclohex-2-en-1-one. This reaction is often facilitated by specific catalysts and solvents to optimize yield and purity. The compound's unique structure, characterized by its bromo and fluoro substitutions on the phenyl ring, contributes to its distinct chemical reactivity and biological properties .
The biological activity of this compound is hypothesized to involve interactions with various molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease processes, potentially impacting pathways involved in cancer progression or microbial resistance.
- Receptor Modulation : It might bind to receptors that play crucial roles in cellular signaling, thereby modulating physiological responses.
Antimicrobial Activity
Studies investigating the antimicrobial properties of this compound have shown promising results against various bacterial strains. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at low micromolar concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µM |
| Escherichia coli | 15 µM |
| Pseudomonas aeruginosa | 20 µM |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. Preliminary results indicate that it may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve:
- Cell Cycle Arrest : The compound may cause cell cycle disruption, leading to increased apoptosis rates.
- Reactive Oxygen Species (ROS) Generation : It has been observed to elevate ROS levels, contributing to oxidative stress in cancer cells.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HeLa | 15 | ROS generation |
Case Studies
Several case studies have documented the effects of this compound in experimental models:
- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
- Cancer Research : In a study involving xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups, highlighting its potential as an anticancer therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one?
- Methodological Answer : The synthesis of this compound can be achieved via Michael addition or iridium-catalyzed cross-coupling . For example, a procedure involving iridium catalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) and Hantzsch ester as a reductant has been reported for analogous cyclohexenone derivatives. Reaction conditions include anhydrous solvents (e.g., THF) and inert atmospheres. Purification via flash column chromatography (ethyl acetate/hexanes gradient) yields the product in ~70% purity . Cyclohex-2-en-1-one derivatives are also synthesized through nucleophilic aromatic substitution, where the bromo-fluorophenylamine moiety reacts with activated cyclohexenone intermediates under basic conditions .
Q. How can X-ray crystallography resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) is recommended. Data collection requires a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K). ORTEP-3 can visualize the thermal ellipsoids and molecular geometry. For accurate refinement, high-resolution data (<1.0 Å) and twin correction may be necessary, especially if the crystal exhibits twinning. Hydrogen bonding and π-π stacking interactions should be analyzed to confirm supramolecular packing .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm regiochemistry and amine coupling.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~324.05 Da).
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies between calculated and observed NMR shifts may arise from dynamic tautomerism (e.g., enol-keto equilibria) or solvent effects. Use variable-temperature NMR to identify tautomeric states. For mass spectrometry anomalies (e.g., unexpected adducts), employ alternative ionization methods (APCI instead of ESI). Cross-validate with X-ray crystallography to confirm bond lengths and angles .
Q. What computational methods are suitable for studying this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Compare computed IR/Raman spectra with experimental data to validate models. For reaction mechanism studies (e.g., Michael addition), use transition state theory with Gaussian or ORCA software. Solvent effects can be modeled using the PCM approach .
Q. What strategies optimize the compound’s bioactivity in pharmacological studies?
- Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying the 4-bromo-2-fluorophenyl moiety to enhance target binding. For example:
- Introduce electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity.
- Replace bromine with iodine for improved van der Waals interactions.
- Test inhibitory activity against kinases (e.g., MEK or mTOR) using enzymatic assays (IC₅₀ determination) and cell-based viability studies (MTT assay). Pharmacokinetic properties (e.g., logP) can be optimized via prodrug strategies .
Q. How does the compound’s conformation influence its reactivity in catalytic systems?
- Methodological Answer : The α,β-unsaturated ketone in cyclohex-2-en-1-one enables Michael addition with nucleophiles (e.g., amines or thiols). Steric hindrance from the 4-bromo-2-fluorophenyl group may slow reaction kinetics. Monitor reactions via TLC and adjust solvent polarity (e.g., DMF for polar intermediates). For asymmetric catalysis, chiral ligands like BINAP or Jacobsen’s catalyst can induce enantioselectivity .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with spectroscopic predictions?
- Methodological Answer : X-ray structures may reveal non-planar conformations due to crystal packing forces, whereas NMR assumes rapid equilibration in solution. For example, the cyclohexenone ring might adopt a half-chair conformation in crystals but flatten in solution. Use NOESY NMR to detect through-space correlations and compare with crystallographic torsion angles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
